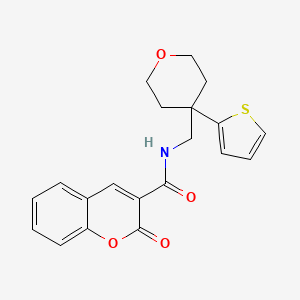

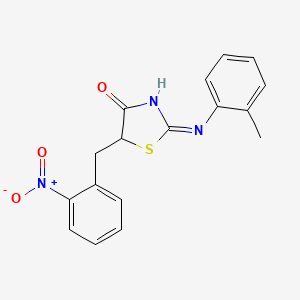

![molecular formula C24H29F3N4OS B2544350 N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-59-9](/img/structure/B2544350.png)

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

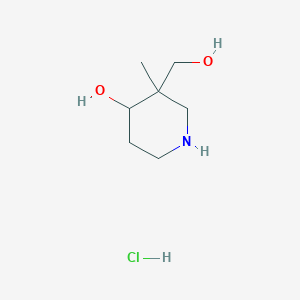

The compound appears to be a derivative of adamantane, which is a bulky, rigid, diamondoid structure, often used in drug design to improve pharmacokinetic properties. The molecule also contains a triazole ring, a common motif in medicinal chemistry due to its ability to mimic the peptide bond and engage in hydrogen bonding. The presence of a trifluoromethyl group suggests increased lipophilicity and potential metabolic stability, while the carboxamide functionality is a common bioisostere for amides in drug molecules, potentially improving water solubility and hydrogen bonding capacity.

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For example, the adamantyl cation formed from 1-adamantan-1-ol in refluxing trifluoroacetic acid can be used to produce adamantylsulfanyl compounds . Additionally, the Ritter reaction can be employed to create N-adamantylcarboxamide derivatives of heterocyclic and phenolic compounds . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied, with crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine being analyzed . Quantum-chemical calculations have been performed to understand the conformational properties of these molecules . The adamantane core confers a degree of rigidity to the molecule, which can influence its biological activity. For instance, the conformational rigidity enhanced by the formation of an intramolecular H-bond in N-adamantylcarboxamido-pyridine is linked to its lower TNF-α production stimulatory activity compared to its sulfanyl and amino analogues .

Chemical Reactions Analysis

Adamantane derivatives can enhance the production of tumor necrosis factor α (TNF-α) in genetically modified cells . The activity of these compounds can be influenced by the presence of different functional groups and their position on the molecule. For example, the importance of the ring N-atom and the electronic influence of ortho-substituents on biological activity have been demonstrated . These findings suggest that the specific arrangement of functional groups in N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide could be critical for its chemical reactivity and biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. For instance, polyamides containing adamantane structures exhibit high tensile strength and modulus, as well as high glass transition temperatures and thermal stability . The solubility of these polymers in various solvents indicates that adamantane derivatives can be tailored to have desirable solubility profiles . Noncovalent interactions, such as hydrogen bonding, play a significant role in the stabilization of crystal structures of adamantane derivatives . These properties are crucial for the application of such compounds in materials science and pharmaceuticals.

属性

IUPAC Name |

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N4OS/c1-2-31-20(13-28-21(32)23-10-16-7-17(11-23)9-18(8-16)12-23)29-30-22(31)33-14-15-3-5-19(6-4-15)24(25,26)27/h3-6,16-18H,2,7-14H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOXLCCQLKYDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

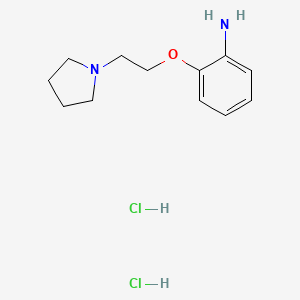

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

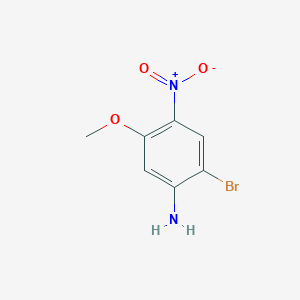

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)

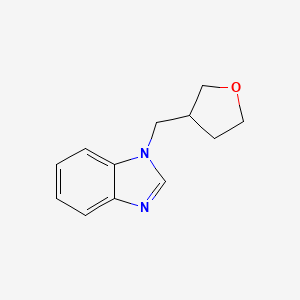

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)